molecular formula C12H18O8 B8234790 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Cat. No.: B8234790
M. Wt: 290.27 g/mol
InChI Key: HSSANCDQNZBMCX-IJLUTSLNSA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, acetoxy, and keto groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may also involve protection and deprotection steps to ensure selective acetylation of the desired hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to provide a more sustainable and scalable method for the synthesis of acetylated compounds, including this compound . These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional keto groups.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a diketone, while reduction of the keto group may produce a diol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose exerts its effects involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative, which can then participate in further biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Unlike some similar compounds, it features both hydroxyl and keto groups, allowing for a broader range of chemical transformations and applications .

Properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-2-hydroxy-6-oxohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-7(14)18-6-10(17)12(20-9(3)16)11(4-5-13)19-8(2)15/h5,10-12,17H,4,6H2,1-3H3/t10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSANCDQNZBMCX-IJLUTSLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(CC=O)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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